molecular formula C16H19NO2 B14620103 (4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one CAS No. 58267-34-8

(4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one

Katalognummer: B14620103
CAS-Nummer: 58267-34-8
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: XHZGENFMFMOIFV-IUODEOHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one is a complex organic compound with a unique structure that includes a benzoyl group attached to an octahydroquinoline ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one typically involves multiple steps, starting from simpler organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and acylation steps efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

(4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

(4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **(4aR,8aR)-Octahydronaphthalen-2(1H)-ylidenemethanediyl]diphenol
  • **(4aR,8aR)-1-methyl-decahydro-1,5-naphthyridine

Uniqueness

(4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one is unique due to its specific structural features, such as the benzoyl group and the octahydroquinoline ring system. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

58267-34-8

Molekularformel

C16H19NO2

Molekulargewicht

257.33 g/mol

IUPAC-Name

(4aR,8aR)-1-benzoyl-2,3,4,4a,5,6,8,8a-octahydroquinolin-7-one

InChI

InChI=1S/C16H19NO2/c18-14-9-8-12-7-4-10-17(15(12)11-14)16(19)13-5-2-1-3-6-13/h1-3,5-6,12,15H,4,7-11H2/t12-,15-/m1/s1

InChI-Schlüssel

XHZGENFMFMOIFV-IUODEOHRSA-N

Isomerische SMILES

C1C[C@@H]2CCC(=O)C[C@H]2N(C1)C(=O)C3=CC=CC=C3

Kanonische SMILES

C1CC2CCC(=O)CC2N(C1)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.